Product packaging for Glucantime(Cat. No.:CAS No. 133-51-7)

Glucantime

Numéro de catalogue: B087149
Numéro CAS: 133-51-7
Poids moléculaire: 365.98 g/mol
Clé InChI: XOGYVDXPYVPAAQ-SESJOKTNSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glucantime, whose active compound is meglumine antimoniate, is a pentavalent antimonial belonging to the chemical group of leishmanicidal agents . It is established as a primary chemotherapeutic agent for research into diseases caused by protozoan parasites of the Leishmania genus, including visceral (Kala-azar), cutaneous, and mucocutaneous leishmaniasis . The recommended research dosage mirrors clinical use, typically involving 20 mg/kg/day of antimony (equivalent to 75 mg/kg/day of meglumine antimoniate) . The complex mechanism of action of meglumine antimoniate involves several biochemical pathways contributing to its therapeutic effects against the intracellular Leishmania parasites . Its activity is attributed to the inhibition of key metabolic enzymes, potentially disrupting the parasite's glycolytic pathway and fatty acid β-oxidation, which impairs energy production . Furthermore, the drug induces oxidative stress within the parasites by promoting the generation of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA . Meglumine antimoniate also modulates the host's immune response by enhancing macrophage activation and the production of leishmanicidal effectors such as nitric oxide (NO) . Recent research explores novel formulations to overcome challenges associated with the compound. Studies investigate encapsulating this compound in nanostructured lipid carrier (NLC)-based hydrogels for topical application, aiming to provide controllable drug release, increase residence time at the site of action, and reduce systemic side effects . The research value of this compound remains high, both as a standard treatment comparator in studies of new therapeutics like miltefosine and for investigating mechanisms of drug resistance and toxicity . Its use is strictly for laboratory research, and it is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18NO8Sb B087149 Glucantime CAS No. 133-51-7

Propriétés

IUPAC Name

hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGYVDXPYVPAAQ-SESJOKTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO8Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043935
Record name Meglumine antimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-51-7
Record name Meglumine antimoniate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meglumine antimoniate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meglumine antimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEGLUMINE ANTIMONIATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G4TW236W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Insights into Glucantime S Antileishmanial Action

Prodrug Hypothesis: Conversion of Pentavalent to Trivalent Antimony

The central theory behind the action of Glucantime is that its pentavalent antimony (Sb(V)) component is not the primary active agent. Instead, it serves as a prodrug that must be chemically reduced to the more cytotoxic trivalent antimony (Sb(III)) within the host or the parasite itself. nih.gov This conversion is a critical step for both the therapeutic activity and the toxicity of the compound. nih.gov

The reduction of Sb(V) to Sb(III) is thought to occur predominantly within the acidic environment of the macrophage's phagolysosome, the very compartment where Leishmania amastigotes reside. This process is facilitated by the parasite's own thiol-containing molecules, such as glutathione (B108866) (GSH) and trypanothione (B104310). Research has shown that this reduction is dependent on several factors, including pH and the concentration of these reducing agents. The acidic conditions of the phagolysosome significantly accelerate the conversion, making the site of infection an ideal location for drug activation.

Factors Influencing the Conversion of Sb(V) to Sb(III)
FactorInfluence on Conversion RateRationale
pH Increased rate at acidic pH (e.g., pH 5)The acidic environment of the macrophage phagolysosome favors the reduction reaction.
Thiols (e.g., Glutathione) Promotes reduction in a dose-dependent mannerThiols act as biological reducing agents, donating electrons for the conversion of Sb(V) to Sb(III).
Temperature Increased rate at physiological temperatures (e.g., 37°C)The reaction is more efficient at the host's body temperature compared to lower temperatures.

Cellular and Subcellular Target Interactions within Leishmania Parasites

Once converted to its active Sb(III) form, the compound interferes with multiple vital pathways within the Leishmania parasite.

A primary mechanism of action for antimonials is the disruption of the parasite's energy metabolism. nih.gov Sb(III) has been shown to inhibit key metabolic processes, including the glycolytic pathway and fatty acid β-oxidation in Leishmania amastigotes. nih.govnih.gov This interference results in a significant reduction in the synthesis of high-energy molecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). nih.gov The subsequent depletion of these essential energy sources cripples the parasite's ability to perform vital cellular functions, ultimately leading to cell death. nih.gov

Leishmania parasites possess a unique thiol metabolism system, centered around the molecule trypanothione, which is absent in their mammalian hosts. This system is crucial for defending the parasite against oxidative stress. The active Sb(III) form of this compound directly targets this pathway by inhibiting the enzyme trypanothione reductase. nih.gov

Inhibition of trypanothione reductase disrupts the parasite's ability to maintain its redox balance, leading to an accumulation of harmful reactive oxygen species (ROS). patsnap.com This surge in oxidative stress causes widespread damage to cellular components, including lipids, proteins, and DNA, contributing significantly to the drug's leishmanicidal effect. patsnap.comnih.govasm.org The importance of this target is underscored by findings that show structural mutations in the trypanothione reductase gene in some this compound-resistant clinical isolates of Leishmania. nih.gov

Impact of Sb(III) on Parasite Redox Homeostasis
Target/ProcessEffect of Sb(III)Consequence for the Parasite
Trypanothione Reductase InhibitionDisruption of the trypanothione-based antioxidant system.
Redox Balance Perturbation of thiol-redox balanceInability to neutralize reactive oxygen species (ROS).
Cellular Environment Increased Oxidative StressDamage to vital biomolecules (lipids, proteins, DNA) and cell death.

As part of its disruption of the parasite's bioenergetics, this compound is understood to inhibit key enzymes within the glycolytic pathway. nih.govpatsnap.com While the broader impact on glycolysis is well-established, leading to decreased ATP production, the specific inhibition of enzymes such as phosphofructokinase is a proposed mechanism. By targeting crucial enzymatic steps in glucose catabolism, the drug effectively starves the parasite of the energy required for survival and replication.

In addition to its effects on metabolism and redox balance, the active form of this compound has been found to interact with other critical molecular targets. One significant target is DNA topoisomerase I, an enzyme essential for DNA replication and repair. nih.gov Antimonials have been observed to stabilize "cleavable complexes," which are intermediates formed between topoisomerase I and DNA. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. Notably, this effect is observed in drug-sensitive Leishmania strains but is absent in resistant ones, suggesting that topoisomerase I is a relevant target for the drug's action. nih.gov

Furthermore, the significant oxidative stress induced by this compound leads to direct genotoxicity. nih.govasm.org Studies using comet assays have demonstrated that the compound causes DNA damage in mammalian cells through the oxidation of nitrogenous bases, and it is capable of inducing DNA fragmentation in Leishmania amastigotes. nih.govasm.org

Molecular and Epidemiological Aspects of Glucantime Resistance

Epidemiological Surveillance and Clinical Manifestations of Glucantime Resistance

The emergence and spread of resistance to this compound (meglumine antimoniate), a first-line pentavalent antimonial drug for leishmaniasis, represents a significant public health challenge in various endemic regions. nih.govnih.govtums.ac.iriranjd.ir Epidemiological surveillance has documented increasing rates of clinical unresponsiveness to this compound, particularly in areas with a high incidence of anthroponotic cutaneous leishmaniasis (ACL) caused by Leishmania tropica and visceral leishmaniasis (VL) caused by Leishmania donovani. nih.govplos.orgnih.gov

In Iran, for instance, studies have established a strong correlation between the clinical failure of this compound treatment for cutaneous leishmaniasis and the in vitro resistance of the causative Leishmania parasites. plos.orgnih.govnih.gov Patients with non-healing lesions were found to be infected with L. tropica isolates that exhibited significantly higher resistance levels to the drug compared to isolates from patients who responded to therapy. plos.orgnih.gov This indicates that primary, pre-existing resistance in the parasite population is a major contributor to treatment failure. nih.govnih.gov

Clinical manifestations of this compound resistance are primarily characterized by the failure of lesions to heal or a relapse after a full course of treatment. iranjd.irplos.org In a cross-sectional study involving 370 patients with cutaneous leishmaniasis treated with systemic this compound, a notable percentage of lesions did not cure after three weeks of treatment, with a subset remaining uncured even after 12 weeks, highlighting the clinical impact of resistance. iranjd.ir The issue is not confined to cutaneous forms; unresponsiveness to this compound has also been a long-standing problem in the treatment of visceral leishmaniasis in regions like Bihar, India. nih.gov

The table below summarizes findings from a study in Iran, illustrating the link between clinical outcomes and the in vitro susceptibility of Leishmania isolates to this compound.

Clinical OutcomeParasite SpeciesIn Vitro Susceptibility to this compoundKey Finding
Non-healing lesionsLeishmania tropicaHigh EC50 values (at least 4-fold higher than sensitive strains)Strong correlation between clinical unresponsiveness and parasite resistance. nih.gov
Healing lesionsLeishmania tropicaLow EC50 valuesPatients responded to treatment when infected with susceptible parasites.
Non-healing lesionsLeishmania majorResistantResistance is not limited to L. tropica. plos.org

EC50: The effective concentration of a drug that causes 50% of the maximal effect.

These epidemiological and clinical findings underscore the urgent need for continuous surveillance of this compound resistance and the development of alternative therapeutic strategies to manage leishmaniasis effectively in endemic areas. plos.org

Molecular and Cellular Mechanisms of Resistance in Leishmania spp.

The development of resistance to this compound in Leishmania parasites is a multifactorial process involving a complex interplay of molecular and cellular adaptations. These mechanisms enable the parasite to survive and proliferate despite the presence of the drug.

One of the primary mechanisms of resistance involves alterations in the transport of the drug across the parasite's cell membrane. nih.gov This can occur through decreased drug uptake or increased drug efflux.

Decreased Drug Uptake : The uptake of the active form of the drug, trivalent antimony (SbIII), is facilitated by aquaglyceroporin 1 (AQP1). nih.govnih.govasm.orgfrontiersin.org Reduced expression or deletion of the AQP1 gene leads to decreased intracellular accumulation of the drug, thereby conferring resistance. nih.govfrontiersin.org

Increased Drug Efflux : ATP-binding cassette (ABC) transporters are a large family of membrane proteins that actively pump various substances, including drugs, out of the cell. nih.govnih.govmdpi.com Overexpression of certain ABC transporters is a well-documented mechanism of drug resistance in Leishmania. nih.govresearchgate.net

P-glycoprotein A (PgpA) : This ABC transporter, also known as MDR1, has been implicated in this compound resistance. nih.govresearchgate.net Studies have shown a significant upregulation of pgpA gene expression in this compound-resistant strains of Leishmania major compared to sensitive strains. nih.govtums.ac.ir This overexpression leads to increased efflux of the drug from the parasite. nih.gov The Pgp170 protein, a product of the mdr gene, acts as an efflux pump primarily located on the cellular membrane. researchgate.net

Other ABC Transporters : Besides PgpA, other ABC transporters like ABCI4, ABCG4, and ABCG6 have also been associated with drug efflux in Leishmania. nih.govresearchgate.net The MRPA protein is another important ABC transporter involved in the sequestration of metal-thiol conjugates into intracellular vesicles, which may then be expelled from the cell. nih.gov

The table below details the role of specific drug transport proteins in this compound resistance.

Transport ProteinFamilyFunction in ResistanceSpecies Implicated
Aquaglyceroporin 1 (AQP1)AquaporinDecreased expression leads to reduced SbIII uptake. nih.govfrontiersin.orgLeishmania spp.
P-glycoprotein A (PgpA/MDR1)ABC TransporterOverexpression increases drug efflux. nih.govtums.ac.irL. major, L. infantum, L. donovani nih.gov
MRPAABC TransporterSequesters drug-thiol conjugates in vesicles. nih.govLeishmania spp.
ABCI4, ABCG4, ABCG6ABC TransporterContribute to drug efflux. nih.govresearchgate.netLeishmania spp.

The intracellular redox environment, maintained by a unique thiol metabolism system, plays a crucial role in protecting Leishmania from oxidative stress, including that induced by antimonial drugs. nih.govscielo.br

Trypanothione (B104310) System : Leishmania parasites possess a unique thiol, trypanothione, which is a conjugate of glutathione (B108866) and spermidine. nih.gov This molecule, along with the enzyme trypanothione reductase, is central to the parasite's defense against oxidative damage. scielo.br Increased levels of intracellular thiols can neutralize the reactive oxygen species generated by antimonials and can also chelate the active form of the drug (SbIII), leading to its detoxification and sequestration. nih.gov

Reversal of Resistance : The importance of this system in drug resistance is highlighted by the fact that resistance to this compound can be reversed by buthionine sulfoximine (B86345) (BSO). plos.orgnih.govnih.gov BSO is an inhibitor of γ-glutamylcysteine synthetase, a key enzyme in the biosynthesis of glutathione, which is a precursor to trypanothione. plos.org This reversal demonstrates the critical role of thiol metabolism in the resistance phenotype. plos.orgnih.gov While some studies have shown no significant difference in total thiol levels between resistant and sensitive cell lines, the revertible nature of the resistance with thiol metabolism inhibitors points to its involvement. nih.gov

This compound resistance is associated with significant alterations in gene expression and the proteome of Leishmania parasites. These adaptive changes affect various cellular pathways, contributing to the resistant phenotype. tums.ac.irnih.gov

Proteomic Profiling : Comparative proteomic studies using two-dimensional gel electrophoresis (2-DE) have revealed differential protein expression between this compound-sensitive and -resistant isolates of L. tropica and L. major. tums.ac.irnih.gov In one study on L. tropica, 11 protein spots were found to be up-regulated and one was down-regulated in the resistant isolate compared to the sensitive one. tums.ac.ir Similarly, an analysis of L. major identified 89 protein spots with considerable changes in expression in the resistant isolate. nih.gov These differentially expressed proteins are involved in various cellular processes, including stress response and metabolism. tums.ac.ir

Calcineurin Downregulation : A significant finding is the downregulation of the calcineurin gene in this compound-resistant Leishmania infantum. nih.govnih.govtums.ac.ir Calcineurin is a protein phosphatase involved in cellular signaling pathways and apoptosis. nih.govnih.gov Studies have shown a significant decrease (0.42-fold) in calcineurin expression in resistant isolates. nih.govnih.gov It is hypothesized that the downregulation of calcineurin protects the parasite from drug-induced apoptosis, thereby promoting its survival. nih.govnih.govtums.ac.ir This represents the first report of calcineurin's involvement in this compound resistance in a field isolate of L. infantum. nih.govnih.gov

The following table summarizes key proteomic and gene expression changes in this compound-resistant Leishmania.

MoleculeChange in Resistant StrainPutative Role in ResistanceSpecies Studied
CalcineurinDownregulated (0.42-fold) nih.govnih.govProtection from drug-induced apoptosis. nih.govnih.govtums.ac.irL. infantum nih.govnih.govtums.ac.ir
Various Proteins11 up-regulated, 1 down-regulatedAltered cellular processes (e.g., stress response).L. tropica tums.ac.ir
Various Proteins60 up-regulated, 29 down-regulatedWidespread proteomic adaptation to the drug.L. major nih.gov

The genome of Leishmania is highly plastic, and genomic alterations such as gene amplification and aneuploidy (an abnormal number of chromosomes) are common mechanisms for adaptation to environmental stress, including drug pressure. nih.govnih.govitg.be

Gene Amplification : Resistance to this compound has been associated with the amplification of specific genes. For instance, the pgpA gene, which codes for an ABC transporter, is often amplified in metal-resistant Leishmania. nih.gov This amplification can occur on extrachromosomal circular DNA elements, such as the "G-circle" observed in a this compound-resistant L. tropica line. nih.gov

Aneuploidy : Leishmania parasites are known to exhibit mosaic aneuploidy, where the number of copies of certain chromosomes can vary within a population of cells. nih.govitg.be This genomic plasticity allows for rapid selection of advantageous karyotypes under drug pressure. itg.be Changes in the copy number of specific chromosomes have been observed in drug-resistant lines. For example, in an antimony-resistant L. donovani line, extra copies of chromosomes 1 and 29 were observed, while the copy number of chromosome 23 decreased. nih.gov These changes in chromosome ploidy can alter the dosage of numerous genes, contributing to the resistant phenotype. nih.gov Aneuploidy is considered a hallmark of adaptation in Leishmania, allowing for a rapid response to environmental challenges. itg.be

Recent research has identified translational reprogramming as a major driver of antimony resistance in Leishmania. latrobe.edu.aunih.govresearchgate.net Since Leishmania has limited transcriptional control, post-transcriptional regulation of gene expression, particularly at the level of mRNA translation, is a critical adaptive mechanism. latrobe.edu.aunih.govresearchgate.net

Preemptive Adaptations : Studies have revealed dramatic differences in the translatomes (the complete set of translated mRNAs) of antimony-resistant and sensitive strains, even in the absence of the drug. latrobe.edu.aunih.govresearchgate.net In one study, 2,431 transcripts were found to be differentially translated in the resistant strain without drug pressure. latrobe.edu.aunih.gov This suggests that resistant parasites undergo complex preemptive adaptations that prepare them to survive drug exposure. nih.govlatrobe.edu.aunih.govresearchgate.net

Selective Translation under Drug Pressure : When exposed to antimony, resistant parasites activate a highly selective translational response, upregulating the translation of a much smaller set of transcripts (e.g., 156 transcripts in one study). latrobe.edu.aunih.govresearchgate.net This selective mRNA translation leads to:

Rearrangement of surface proteins. latrobe.edu.aunih.govresearchgate.net

Optimized energy metabolism. latrobe.edu.aunih.govresearchgate.net

Upregulation of amastins (a family of surface proteins). latrobe.edu.aunih.govresearchgate.net

An improved antioxidant response. latrobe.edu.aunih.govresearchgate.net

This coordinated reprogramming of translation establishes a robust resistant phenotype by orchestrating changes in the parasite's metabolome and lipidome to counteract the effects of the drug. nih.gov

Host Factors Influencing Treatment Responsiveness and Resistance Development

The clinical outcome of leishmaniasis treatment with this compound (meglumine antimoniate) is not solely dependent on the parasite's intrinsic drug susceptibility. A growing body of evidence indicates that host-related factors are pivotal in determining treatment efficacy and the emergence of resistance. The interplay between the host's immune system, genetic makeup, nutritional condition, and the presence of co-infections can significantly modulate the response to antimonial therapy. Failure to achieve a therapeutic cure can often be attributed to an inadequate host immune response, which is essential for clearing the Leishmania parasites that survive initial drug exposure. nih.govplos.org

Host Immune Status

The efficacy of pentavalent antimonials like this compound is intrinsically linked to the host's ability to mount an effective cell-mediated immune response. nih.govnih.gov The drug is thought to act synergistically with the host's immune system to eliminate the parasites. Therefore, the patient's immunological status is a critical determinant of the treatment outcome.

Research has demonstrated that a deficient cell-mediated immunity is a significant factor in decreased sensitivity to antimonial drugs. nih.gov In immunocompetent individuals, this compound treatment helps to stimulate a protective Th1-type immune response, characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov IFN-γ, in particular, is crucial for activating macrophages to kill intracellular amastigotes. Studies have shown that after successful treatment with meglumine (B1676163) antimoniate, IFN-γ serum levels increase, and the phagocytic function of monocytes is upregulated. nih.gov

Conversely, an inadequate or suppressed T-cell response to Leishmania antigens, with little to no production of IFN-γ, is associated with treatment failure and relapse. nih.gov In some cases of treatment failure, a down-modulation of protective cytokines and an up-modulation of regulatory or anti-inflammatory cytokines like Interleukin-10 (IL-10) are observed. nih.gov IL-10 can deactivate macrophages and suppress the Th1 response, thereby compromising the host's ability to clear the parasite.

CytokineRole in this compound Treatment ResponseAssociated OutcomeSource
IFN-γ Activates macrophages for parasite killing; promotes a Th1 response.Successful Treatment / Cure nih.govfrontiersin.org
TNF-α Pro-inflammatory cytokine that aids in parasite clearance.Successful Treatment / Cure nih.gov
IL-12 Promotes the differentiation of Th1 cells and IFN-γ production.Successful Treatment / Cure nih.gov
IL-10 Suppresses macrophage activation and Th1 responses.Treatment Failure / Relapse nih.gov
IL-4 Promotes a Th2 response, which is generally less effective for clearance.Treatment Failure / Relapse nih.gov
TGF-β Regulatory cytokine that can suppress inflammatory responses.Treatment Failure / Relapse frontiersin.org

Immunosuppression

Immunosuppression is a major risk factor for poor treatment response and the development of visceral leishmaniasis (VL). bohrium.comnih.gov This has been extensively studied in patients with HIV co-infection, where treatment failure rates and relapse rates are significantly higher compared to HIV-negative individuals. nih.govnih.govtghn.org The compromised immune system in these patients cannot mount the necessary response to control the parasite, even with chemotherapy.

Pharmacological immunosuppression also negatively impacts the efficacy of this compound. nih.gov Studies in animal models using immunosuppressant drugs such as TNF antagonists (anti-TNF) and methotrexate (MTX) have shown that these agents impede parasite elimination from the spleen and bone marrow following this compound treatment. bohrium.comnih.gov This is often due to low production of pro-inflammatory cytokines by T-cells and an increase in inhibitory signals. bohrium.com The weakened cellular immune response in pharmacologically immunosuppressed patients significantly reduces the effectiveness of antimonials. nih.gov

Patient GroupTreatment RegimenCure RateGeographic LocationSource
HIV Co-infected AdultsThis compound58.3%North Ethiopia tghn.org
HIV-Negative (Children)This compound100%North & South Ethiopia tghn.org
HIV-Negative (All)This compound100%South Ethiopia nih.gov

Genetic Factors

Host genetics can predispose individuals to treatment failure. Recent research has identified specific host immune signatures that can predict whether a patient will respond to meglumine antimoniate. A study published in 2025 revealed that patients who failed to respond to the drug exhibited a sustained type I interferon response. news-medical.net This distinct pattern in the immune system, typically an early antiviral defense mechanism, appears to be counterproductive in the context of Leishmania infection treated with antimonials, correlating strongly with treatment failure. news-medical.net Identifying such genetic markers or immune response patterns could allow for patient stratification and the selection of more appropriate alternative therapies from the outset, avoiding months of ineffective and toxic treatment. news-medical.net

Nutritional Status and Co-infections

While malnutrition is a known risk factor for the development of severe leishmaniasis, its direct impact on this compound resistance is less clear. news-medical.net One study on cutaneous leishmaniasis found that the general nutritional status was largely unaffected and that zinc supplementation alongside this compound injections provided no additional clinical benefit. nih.gov However, malnourishment was noted as a differentiating factor in a study cohort with high HIV co-infection rates, suggesting it may be a contributing factor in more complex clinical scenarios. tghn.org

Co-infection with other pathogens can also influence the immune response to Leishmania and the outcome of this compound treatment. In a patient with both mucosal leishmaniasis and Chagas disease, treatment with meglumine antimoniate was observed to modulate the immune response towards a more protective profile for both diseases, suggesting complex interactions between pathogens and the host immune system during therapy. nih.gov

Advanced Formulations and Combination Therapeutic Strategies Involving Glucantime

Novel Drug Delivery Systems for Enhanced Glucantime Efficacy

The encapsulation of this compound within novel drug delivery systems has emerged as a promising approach to augment its therapeutic potential. By utilizing nanocarriers, it is possible to improve drug targeting to infected macrophages, control its release, and enhance its stability.

Nanostructured lipid carriers (NLCs) are a second-generation of lipid nanoparticles that have been investigated for the delivery of this compound. These carriers are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure, allowing for higher drug loading and reduced drug expulsion during storage.

A hydrogel formulation based on NLCs for the topical delivery of this compound has been developed to provide a painless administration route and a controlled release of the drug. nih.gov In vivo studies in BALB/c mice demonstrated a significant improvement in the reduction of leishmaniasis wound size and a decrease in the number of parasites in the lesions, liver, and spleen when compared to the commercially available injectable form of this compound. nih.gov The NLC-based hydrogel also showed a significant reduction in the drug's side effects. nih.gov

Key characteristics of a this compound-loaded NLC-based hydrogel are detailed below:

ParameterValueReference
Average Particle Size93.87 ± 0.1 nm nih.gov
Polydispersity Index (PDI)0.295 ± 0.015 nih.gov
Zeta Potential-30.31 ± 0.25 mV nih.gov
Entrapment Efficiency74 ± 0.37% nih.gov
Drug Loading Content19 ± 0.21% nih.gov

This table presents the physicochemical properties of a this compound-loaded Nanostructured Lipid Carrier (NLC) formulation.

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They have been extensively studied as a delivery system for antileishmanial agents to target the intracellular amastigote stage of the parasite within macrophages.

The development of a topical liposomal formulation of meglumine (B1676163) antimoniate (this compound) has been explored for the treatment of cutaneous leishmaniasis. nih.gov In a study using a BALB/c mice model infected with Leishmania major, a topical liposomal formulation containing 22.5% meglumine antimoniate showed a significant reduction in lesion size compared to control groups. nih.gov However, upon cessation of treatment, lesion size progressed, although the parasite burden in the spleen remained significantly lower than in the control groups. nih.gov Another study reported that while various liposomal formulations of this compound, miltefosine (B1683995), and paromomycin (B158545) reduced amastigote counts and lesion size, only the miltefosine-loaded formulation showed a significant therapeutic effect compared to the control group. researchgate.net

The following table summarizes the characteristics of a topical liposomal meglumine antimoniate formulation:

Formulation50% Effective Dose (ED50) against L. major amastigotesOutcome in BALB/c miceReference
Liposomal Meglumine Antimoniate (LMA)46.36 µg/mlSignificantly smaller lesion size compared to control. nih.gov
Liposomal Meglumine Antimoniate with Oleic Acid (LMA-OA)41.01 µg/mlSignificantly smaller lesion size compared to control. nih.gov

This table shows the in vitro efficacy and in vivo outcomes of different topical liposomal formulations of meglumine antimoniate.

Niosomes are non-ionic surfactant-based vesicles that represent a more stable and cost-effective alternative to liposomes. They have been investigated as a carrier system for antileishmanial drugs, including this compound.

A study evaluated the efficacy of this compound and Amphotericin B encapsulated in niosomes against cutaneous leishmaniasis. researchgate.netnih.gov The niosomal formulations demonstrated significantly greater inhibitory effects compared to the non-niosomal forms. researchgate.netnih.gov The niosomal combination of this compound and Amphotericin B was also effective in reducing the lesion size and splenic parasite burden in a murine model. researchgate.netnih.gov These findings suggest a synergistic effect between the two drugs when delivered in a niosomal formulation. researchgate.netnih.gov

Chitosan, a natural biopolymer, has been utilized in the development of nanoassemblies and hydrogels for the delivery of this compound. Its biocompatibility, biodegradability, and mucoadhesive properties make it an attractive material for drug delivery applications.

Nanoassemblies of chitosan-titanium dioxide (TiO2) loaded with this compound have been designed to leverage the synergistic effects of the components and enhance the toxic effects of this compound on Leishmania parasites. mums.ac.ir In vitro studies showed that these nanoassemblies significantly decreased the proliferation of L. major promastigotes and amastigotes compared to this compound alone. mums.ac.ir An in vivo study in BALB/c mice also demonstrated a significant reduction in lesion size and parasite burden in the spleen and liver. mums.ac.ir

The table below details the enhanced efficacy of this compound when loaded into chitosan-titanium dioxide nanoassemblies:

FormulationEffect on L. major promastigotes (vs. This compound alone)Effect on L. major amastigotes (vs. This compound alone)Reference
Chitosan-TiO2-Glucantime Nanoassemblies13-fold decrease in proliferation4-fold decrease in proliferation mums.ac.ir

This table illustrates the comparative in vitro efficacy of chitosan-titanium dioxide-Glucantime nanoassemblies against Leishmania major.

This compound in Combination Therapies for Leishmaniasis

The use of this compound in combination with other approved antileishmanial drugs is a key strategy to enhance treatment efficacy, reduce treatment duration, and potentially delay the emergence of drug resistance.

Combining this compound with drugs like Amphotericin B or miltefosine, which have different mechanisms of action, can lead to synergistic or additive effects against Leishmania parasites.

A study on the niosomal co-encapsulation of this compound and Amphotericin B indicated a synergistic effect in the inhibition of both extracellular and intracellular forms of L. tropica. researchgate.netnih.gov The combination was also effective in reducing lesion size and splenic parasite burden in mice. researchgate.netnih.gov In clinical settings, a phase 3 randomized, double-blind, placebo-controlled trial was designed to evaluate the efficacy and safety of topical nano-liposomal Amphotericin B in combination with intralesional injections of this compound for the treatment of anthroponotic cutaneous leishmaniasis caused by L. tropica. nih.govnih.gov

The table below presents a comparison of cure rates between topical miltefosine and topical this compound for cutaneous leishmaniasis:

Treatment GroupCure Rate (at end of treatment)Cure Rate (1 month post-treatment)Reference
Topical Miltefosine53.1%81.3% researchgate.net
Topical this compound34.4%50% researchgate.net

This table compares the clinical efficacy of topical miltefosine and topical this compound in the treatment of cutaneous leishmaniasis.

Combined Approaches with Adjunctive Agents (e.g., Trichloroacetic Acid, Imiquimod (B1671794), Selenium, Shark Cartilage Extract)

Research into combination therapies pairing this compound with various adjunctive agents has shown potential for improving therapeutic outcomes in leishmaniasis. These strategies aim to enhance efficacy, shorten treatment duration, and overcome drug resistance by leveraging different mechanisms of action.

Trichloroacetic Acid (TCA)

The combination of intralesional this compound with topical trichloroacetic acid (TCA) has been investigated as a treatment for cutaneous leishmaniasis. In one clinical study involving 90 patients, the combination of this compound with 50% TCA resulted in a 90% complete improvement rate, which was significantly higher than the 38.5% rate observed in the group treated with this compound alone. nih.gov The average healing time was also notably shorter in the combination group (5.2 weeks) compared to the monotherapy group (6.8 weeks). nih.gov Another case report detailed the successful treatment of a this compound-resistant case of lupoid leishmaniasis with the same combination therapy, with no recurrence observed after a one-year follow-up. nih.gov These findings suggest that adding topical TCA to this compound injections can lead to a significantly higher and faster cure rate for cutaneous lesions. nih.gov

Imiquimod

Imiquimod, an immune response modifier, has been evaluated in combination with this compound with varied results. An experimental study on Leishmania major-infected BALB/c mice demonstrated that the combined use of Imiquimod and this compound was more efficient than either drug used alone, as measured by footpad thickness and parasite load. nih.gov In human trials, the outcomes have been less consistent. A study of patients with cutaneous leishmaniasis who had previously failed antimony therapy found that a combination of imiquimod and meglumine antimoniate was effective, with 90% of patients cured at a 6-month follow-up. oup.com However, another trial in an endemic area for Leishmania tropica showed no beneficial effect from adding a 4-week course of 5% imiquimod cream to a standard this compound regimen. researchgate.net

Selenium

The combination of selenium with this compound has been explored, particularly in novel drug delivery systems. An in-vitro study on Leishmania tropica utilized a niosomal formulation to couple selenium with this compound. This combination was found to be the most effective formulation against both extracellular and intracellular stages of the parasite, possessing a potent anti-leishmanial effect and enhanced lethal activity. parasitol.krnih.gov Conversely, a study in BALB/c mice infected with L. major found that supplementation with sodium selenite (B80905) at the tested dose, in conjunction with this compound, did not produce any significant treatment effect on lesion size or parasite load compared to this compound alone. nih.gov

Shark Cartilage Extract

The use of shark cartilage extract as an immunomodulator in combination with this compound has shown promise in animal models of visceral leishmaniasis. In a study on Leishmania infantum-infected BALB/c mice, the combination of this compound and shark cartilage extract resulted in a more significant reduction in parasite load than either agent used as a monotherapy. nih.gov This combination also led to a higher survival rate compared to other treatment groups. nih.govresearchgate.net The findings suggest that the immunomodulatory properties of shark cartilage extract can enhance the anti-leishmanial effects of this compound. nih.gov

Interactive Data Table: Research Findings on this compound Combination Therapies

Adjunctive Agent Study Model Key Findings Outcome Reference(s)
Trichloroacetic Acid (50%) Human Clinical Trial (Cutaneous Leishmaniasis) Complete improvement rate of 90% with combination vs. 38.5% with this compound alone. Faster healing time. Positive nih.gov
Imiquimod BALB/c Mice (L. major) Combination therapy showed the highest efficacy in reducing footpad thickness and parasite load. Positive nih.gov
Imiquimod Human Clinical Trial (L. tropica) No beneficial effect observed when combined with a standard course of this compound. Negative researchgate.net
Selenium (Niosomal) In-vitro (L. tropica) Niosomal combination was the most effective formulation against both parasite stages. Positive parasitol.krnih.gov
Selenium (Sodium Selenite) BALB/c Mice (L. major) No significant treatment effect on lesion size or parasite load compared to this compound alone. Negative nih.gov

| Shark Cartilage Extract | BALB/c Mice (Visceral Leishmaniasis) | Significantly greater reduction in parasite load and higher survival rate with combination therapy. | Positive | nih.govnih.govresearchgate.net |

Mechanistic Basis of Synergistic Drug Interactions

The enhanced efficacy observed in combination therapies involving this compound often stems from synergistic interactions between the compounds, primarily through the modulation of the host immune response. Leishmaniasis is a disease where the host's immune status is critical for treatment success. nih.gov The parasite's ability to survive and replicate within macrophages is linked to the suppression of an effective host immune response. nih.gov

The primary mechanism of synergy for several adjunctive agents is their action as immunomodulators . These agents enhance the host's immune system, which works in concert with the direct anti-parasitic activity of this compound. tandfonline.comnih.gov A successful immune response against Leishmania is characterized by a strong T helper 1 (Th1) response, which involves the production of cytokines like interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12). parasitol.krtandfonline.com These cytokines activate macrophages, increasing their ability to kill the intracellular amastigotes. nih.gov

Imiquimod : This agent functions as an immune response activator by agonizing Toll-like receptor 7 (TLR7). nih.govtandfonline.com This activation leads to the production of pro-inflammatory cytokines, including IFN-γ, which stimulates macrophages to kill intracellular Leishmania amastigotes. oup.comnih.gov By promoting a Th1-type immune response, Imiquimod complements the direct leishmanicidal action of this compound. tandfonline.com

Shark Cartilage Extract : This extract is also considered an immunomodulator. nih.govresearchgate.net Studies have shown that its combination with this compound leads to a significant increase in IFN-γ levels. nih.gov By inducing a Th1-type inflammatory response, the extract boosts the host's cellular immunity, thereby increasing the efficacy of the anti-leishmanial drug. core.ac.uk

Selenium : In its niosomal formulation combined with this compound, selenium demonstrated an immunomodulatory role by inhibiting the immunosuppressive cytokine IL-10 and inducing the Th1-promoting cytokine IL-12. parasitol.kr By shifting the cytokine balance towards a protective Th1 response, this combination enhances the cellular mechanisms for parasite clearance.

In essence, the synergistic effect arises from a two-pronged attack: this compound directly targets the parasite, while the immunomodulatory agent empowers the host's own immune cells to more effectively eliminate the infection. This combined immunochemotherapy approach holds the potential to improve therapeutic regimens for leishmaniasis. tandfonline.comtandfonline.com

Methodological Frameworks for Glucantime Research

In Vitro Experimental Models for Efficacy and Resistance Assessment

In vitro models are crucial for initial drug screening and understanding the direct effects of antileishmanial compounds on Leishmania parasites. While promastigote forms are easily cultured, amastigote forms, which are the clinically relevant intracellular stage, are preferred for drug testing as they more accurately reflect the situation in the host. forschung3r.chturkiyeparazitolderg.org

Leishmania parasites exist in two main morphological forms: promastigotes (flagellated, found in the insect vector) and amastigotes (non-flagellated, found within vertebrate host cells, primarily macrophages). forschung3r.ch In vitro studies often utilize both forms to assess drug efficacy. Promastigotes can be propagated in defined liquid media, while amastigotes can be obtained from promastigotes by adjusting temperature and pH conditions, or by infecting host cells. forschung3r.ch

Research findings indicate that Glucantime exhibits differential sensitivity between these two forms. For instance, studies comparing the sensitivity of Leishmania infantum promastigotes and amastigotes to this compound have shown that only the amastigotes are sensitive to the drug, whereas the promastigotes are largely resistant. forschung3r.ch This highlights the importance of using the amastigote stage for more clinically relevant in vitro drug testing.

Table 1: this compound Efficacy on Leishmania infantum Promastigotes vs. Amastigotes

Parasite FormThis compound SensitivityNotes
PromastigoteResistant forschung3r.ch
AmastigoteSensitive forschung3r.ch

Another study evaluating the anti-parasitic activity of this compound, alone and in combination with other compounds, on Leishmania major (Iranian strain MRHO/IR/75/ER) demonstrated that this compound had effects on promastigotes after 48 hours. brieflands.com The IC50 of this compound on promastigotes after 72 hours was reported as 279 ± 2.18 µg/mL. brieflands.com Combinations of this compound with other drugs showed more inhibitory effects on amastigotes and infected macrophages than on promastigotes. brieflands.com

Table 2: IC50 of this compound on Leishmania major Promastigotes (72h)

CompoundIC50 (µg/mL)
This compound279 ± 2.18
Artemisinin29.05 ± 1.53
Art-Glu34.1 ± 2.2
Art-ShCE21.8 ± 1.9
Glu-ShCE329 ± 1.59

Note: Art = Artemisinin, Glu = this compound, ShCE = Shark Cartilage Extract. brieflands.com

Macrophage-infection models are considered the gold standard for evaluating drug efficacy against Leishmania species because they involve the clinically relevant amastigote stage residing within host macrophages. turkiyeparazitolderg.orgturkiyeparazitolderg.org These models often utilize cell lines such as J774 mouse macrophages or primary peritoneal macrophages derived from mice. brieflands.comasm.orgumsha.ac.irscielo.br

In these models, macrophages are infected with Leishmania promastigotes, which then differentiate into amastigotes within the host cells. asm.orgumsha.ac.irresearchgate.net The efficacy of this compound is assessed by quantifying the reduction in the number of amastigotes within the infected macrophages after drug exposure. brieflands.comasm.orgumsha.ac.ir For instance, peritoneal macrophages from BALB/c mice infected with Leishmania infantum have been used to test compounds against intracellular amastigotes, with this compound serving as a reference drug. asm.org Similarly, J774 macrophage cell lines are widely used to produce amastigote-macrophage in vitro models. brieflands.comumsha.ac.ir Studies have shown that this compound significantly decreases the infection rate and the average number of amastigotes per infected macrophage cell in J774.2 macrophage cells infected with L. infantum and L. braziliensis. researchgate.netscielo.br

Beyond conventional macrophage models, specialized cell-based models are being explored, particularly for evaluating drug efficacy against resistant parasites or in specific tissue contexts. An example is the ex vivo glial cell amastigote model, which utilizes astroglial cell cultures from neonatal rat brains. turkiyeparazitolderg.orgturkiyeparazitolderg.orgresearchgate.netdicle.edu.trnih.gov This model is particularly relevant for assessing new drug options for patients with antimony-resistant parasites, as traditional in vitro models with promastigotes may not adequately reflect resistance in human leishmaniasis, and even amastigote-macrophage models can sometimes yield results inconsistent with clinical responses. turkiyeparazitolderg.orgturkiyeparazitolderg.org

In a study evaluating this compound concentration for an ex vivo glial cell amastigote model using antimony-resistant Leishmania tropica promastigotes, it was found that while high concentrations of this compound (75 µg/mL and 37.5 µg/mL) were toxic to glial cells, a concentration of 7.5 µg/mL managed to reduce the number of L. tropica amastigotes in glial cells. turkiyeparazitolderg.orgturkiyeparazitolderg.orgdicle.edu.trnih.gov In this specific model, the number of amastigotes per 100 glial cells decreased from 487 in the control group to 116 with 7.5 µg/mL this compound, demonstrating a reduction in parasite burden. turkiyeparazitolderg.orgturkiyeparazitolderg.orgnih.gov

Table 3: this compound Effect on Leishmania tropica Amastigotes in Glial Cell Model

This compound Concentration (µg/mL)Amastigotes per 100 Glial CellsGlial Cell Viability
Control (0)487Intact
7.5116Intact
37.5RuinedToxic
75RuinedToxic

Source: turkiyeparazitolderg.orgturkiyeparazitolderg.orgnih.gov

Preclinical In Vivo Animal Models for Therapeutic Evaluation

In vivo animal models are indispensable for evaluating the therapeutic efficacy of this compound under more complex physiological conditions, mirroring the host-parasite interactions seen in human leishmaniasis. These models allow for the assessment of drug performance, parasite load reduction in target organs, and lesion size changes. nih.govmdpi.com

Rodent models, particularly BALB/c mice and hamsters, are widely used in leishmaniasis research due to their susceptibility to Leishmania infections and their established utility in drug evaluation. asm.orgmdpi.complos.org BALB/c mice are a preferred strain, especially for cutaneous leishmaniasis, as they exhibit a high susceptibility phenotype, which can provide a more pronounced outcome for treatment evaluation. mdpi.com Hamsters are also commonly used, particularly for visceral leishmaniasis, although Chinese hamsters and steppe lemmings have shown even greater susceptibility to certain Leishmania species than golden hamsters. plos.org

In studies evaluating this compound, BALB/c mice are frequently infected with Leishmania promastigotes (e.g., L. infantum, L. panamensis, L. major, L. amazonensis) to establish experimental leishmaniasis. nih.govbrieflands.comasm.orgfrontiersin.orgresearcher.life Treatment efficacy is then assessed by monitoring parameters such as parasite load in the spleen, liver, and lesions, as well as lesion size progression. nih.govbrieflands.comasm.orgfrontiersin.orgresearcher.life

For instance, in a study on experimental visceral leishmaniasis, BALB/c mice infected with L. infantum were treated with this compound, and parasite loads in the spleen and liver were determined. asm.org Another study involving a novel topical formulation of this compound on BALB/c mice with cutaneous leishmaniasis showed a significant improvement in the reduction of lesion size and a lowering of parasite numbers in lesions, liver, and spleen compared to commercial ampule this compound. nih.gov this compound has also been used as a reference drug in BALB/c mouse models of cutaneous leishmaniasis caused by L. panamensis, where it demonstrated efficacy in promoting disease resolution. frontiersin.org In combination therapy studies, this compound, when administered with other compounds like heliangin, significantly reduced lesion progression and parasite load in BALB/c mice infected with L. amazonensis. researcher.life

Ex Vivo Models for Bridging In Vitro and In Vivo Findings

Ex vivo models serve as an important bridge between the controlled environment of in vitro experiments and the complexity of in vivo animal studies. These models typically involve the use of tissues or cells isolated from infected animals or human patients, which are then maintained in culture for short-term drug testing or mechanistic studies. This approach allows for the study of host-parasite interactions and drug effects in a more physiologically relevant context than purely in vitro systems, while offering greater control than whole-animal models. turkiyeparazitolderg.orgturkiyeparazitolderg.orgfrontiersin.org

For this compound research, ex vivo models are particularly valuable for evaluating drug resistance in patient-derived parasites, as in vitro models using promastigotes are often inadequate for this purpose, and in vivo models can be influenced by host factors. turkiyeparazitolderg.orgturkiyeparazitolderg.org The ex vivo glial cell amastigote model, as previously discussed, is an example of such a framework, where astroglial cell cultures infected with Leishmania from a clinically resistant case are used to assess this compound's effect. turkiyeparazitolderg.orgturkiyeparazitolderg.org This model demonstrated that a 7.5 µg/mL concentration of this compound could reduce L. tropica amastigote numbers in glial cells, consistent with the clinical resistance observed in the source case, suggesting its utility for drug resistance monitoring. turkiyeparazitolderg.orgturkiyeparazitolderg.org Ex vivo peritoneal macrophages from mice have also been utilized in broader studies to assess cellular responses and drug interactions. nih.gov

Advanced Analytical Methodologies for this compound Research

Advanced analytical methodologies are indispensable for comprehensive research into this compound, particularly concerning its chemical behavior and the biological responses it elicits in Leishmania parasites. These techniques enable precise quantification of antimony species, detailed molecular profiling of parasites, and characterization of cellular changes associated with drug exposure and resistance.

Antimony Speciation and Quantification Techniques (e.g., HPLC-ICP-MS, Differential Pulse Polarography)

The speciation and quantification of antimony are paramount in this compound research due to the differing toxicities and biological activities of its pentavalent [Sb(V)] and trivalent [Sb(III)] forms. This compound predominantly contains Sb(V) complexed with N-methylglucamine, but residual Sb(III) can be present in drug formulations researchgate.netnih.gov. The presence of Sb(III) is of particular concern as it is generally considered more toxic than Sb(V) and is believed to be the active form of the drug within the parasite, requiring intracellular reduction from Sb(V) researchgate.netnih.gov.

High-Performance Liquid Chromatography–Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) HPLC-ICP-MS is a powerful hyphenated technique widely employed for elemental speciation, including that of antimony. This method allows for the separation of different antimony oxidation states (Sb(V) and Sb(III)) present in this compound formulations and biological samples, followed by their sensitive quantification researchgate.netnih.govlabportal.pl. Researchers have developed anion exchange chromatography coupled with ICP-MS for this purpose, demonstrating its ability for simultaneous detection of both Sb redox species. Sample preparation typically involves dilution in hydrochloric acid under deaerated conditions to break the complexes between antimony species and N-methylglucamine and to limit redox reactions researchgate.netnih.gov. For optimal results, a dilution with 5 M HCl is often used in HPLC-ICP-MS, with oxygen removal to prevent Sb(III) oxidation researchgate.netnih.gov.

Differential Pulse Polarography (DPP) Differential Pulse Polarography (DPP) is an electrochemical method utilized for the determination of trivalent and pentavalent antimony levels. It serves as a valuable technique for routine analysis and cross-validation with other methods like HPLC-ICP-MS researchgate.netnih.govnih.govajtmh.org. Studies employing DPP have confirmed the presence of Sb(III) in this compound ampules. For instance, analyses of various this compound lots revealed Sb(III) concentrations ranging from 10.5% to 15.8% (equivalent to 10.06-18.96 mg of Sb/ml) in formulations stated to contain 85 or 100 mg of Sb(V)/ml nih.govajtmh.org. A key challenge in DPP, the reduction of the abundant Sb(V), can be minimized by working with 0.6 M HCl researchgate.netnih.gov. The results obtained from DPP for Sb(III) concentration have shown good agreement with those from HPLC-ICP-MS researchgate.netnih.gov.

Table 1: Antimony Speciation in this compound Formulations

MethodThis compound LotDeclared Sb(V) (mg/ml)Detected Sb(III) (% of total Sb)Detected Sb(III) (mg/ml)Reference
DPP & HPLC-ICP-MSVarious lots85 or 10010.5 - 15.810.06 - 18.96 nih.govajtmh.org

Molecular Biology Techniques (e.g., Real-Time PCR for DNA Load, cDNA-AFLP, Real-Time RT-PCR for Gene Expression)

Molecular biology techniques offer sensitive and specific tools for investigating the biological impact of this compound at the genetic and transcriptional levels, particularly in the context of parasite burden and drug resistance.

Real-Time PCR for DNA Load Real-Time Polymerase Chain Reaction (PCR) is extensively used to quantify Leishmania DNA load in biological samples, serving as a critical indicator of treatment response and parasite burden. In patients with visceral leishmaniasis (VL) treated with this compound, real-time PCR assays targeting Leishmania infantum kinetoplast DNA (kDNA) have been employed to monitor the reduction in parasite load researchgate.netresearchgate.net. Significant decreases in parasite numbers are observed during and after treatment, although complete clearance may not always be achieved. For example, in one study, the mean parasite load in VL patients decreased dramatically from 73,095 parasites/mL before treatment to 6.33 parasites/mL on day 14 and 0.14 parasites/mL on day 90 following this compound administration researchgate.net. Similarly, in cutaneous leishmaniasis (CL), real-time PCR, often targeting the Leishmania tropica ITS (internal transcribed spacer) gene with human beta-actin for normalization, has been used to assess DNA load changes before and after this compound treatment, showing reductions in parasite DNA iranpath.orgiranpath.orgcivilica.com.

Table 2: Leishmania DNA Load Reduction Post-Glucantime Treatment (Real-Time PCR)

Study TypeParasite SpeciesTarget Gene/DNAInitial Mean Parasite Load (per mL)Mean Parasite Load Post-Treatment (Day 90)Reference
Visceral LeishmaniasisL. infantumkDNA73,0950.14 researchgate.net
Cutaneous LeishmaniasisL. tropicaITSNot specifiedDecreased DNA load iranpath.orgiranpath.org

cDNA-Amplified Fragment Length Polymorphism (cDNA-AFLP) cDNA-AFLP is a powerful technique for global gene expression profiling, enabling the identification of differentially expressed genes without prior sequence information. This method has been instrumental in uncovering genes associated with this compound resistance in Leishmania species. For instance, cDNA-AFLP studies on Leishmania infantum revealed a significant downregulation of the calcineurin gene in resistant isolates compared to susceptible ones (0.42-fold downregulation, P<0.05) researchgate.netnih.gov. This downregulation is hypothesized to protect parasites from antimonial-induced apoptosis researchgate.netnih.gov. In Leishmania tropica, cDNA-AFLP identified the upregulation of ubiquitin (2.54-fold) and amino acid permease (AAP3) (2.86-fold) in resistant isolates, suggesting their potential involvement in natural antimony resistance koreascience.krparahostdis.org.

Real-Time Reverse Transcription PCR (Real-Time RT-PCR) for Gene Expression Real-Time RT-PCR is used to quantitatively assess the expression levels of specific genes, often to validate findings from broader transcriptomic analyses like cDNA-AFLP. This technique has confirmed the differential expression of genes linked to this compound resistance. For example, the downregulation of calcineurin in resistant L. infantum was validated by Real-Time RT-PCR researchgate.netnih.gov. Similarly, the upregulation of ubiquitin and AAP3 in resistant L. tropica was confirmed using this method koreascience.krparahostdis.org. A key gene investigated is P-glycoprotein A (pgpA), an ATP-binding cassette (ABC) transporter associated with multidrug resistance. Studies using Real-Time RT-PCR have shown that the expression of pgpA mRNA in this compound-resistant Leishmania major clones was significantly higher (mean expression level of 6.08 ± 1.50) compared to sensitive clones (2.70 ± 0.51, P = 0.021), indicating an almost fivefold increase in resistant strains nih.govtums.ac.irnih.gov.

Table 3: Differential Gene Expression in this compound-Resistant Leishmania Isolates (Real-Time RT-PCR)

Gene NameParasite SpeciesFold Change (Resistant vs. Sensitive)P-valueReference
CalcineurinL. infantum0.42 (downregulated)<0.05 researchgate.netnih.gov
UbiquitinL. tropica2.54 (upregulated)<0.05 koreascience.krparahostdis.org
AAP3L. tropica2.86 (upregulated)<0.05 koreascience.krparahostdis.org
pgpAL. major~5-fold (upregulated)0.021 nih.govtums.ac.irnih.gov

'Omics' Technologies (e.g., Transcriptomics, Proteomics, Metabolomics, Lipidomics) in Drug Resistance Studies

'Omics' technologies provide a holistic view of the molecular changes occurring in Leishmania parasites in response to this compound and in the development of drug resistance. These high-throughput approaches allow for the comprehensive analysis of transcripts, proteins, and metabolites.

Transcriptomics Transcriptomics, which includes techniques like cDNA-AFLP and RNA sequencing, focuses on the global analysis of gene expression. In the context of this compound resistance, transcriptomic studies have been crucial for identifying genes whose expression is altered in resistant Leishmania strains. As previously noted, cDNA-AFLP has successfully identified genes such as calcineurin, ubiquitin, and amino acid permease (AAP3) as being differentially expressed in this compound-resistant isolates researchgate.netnih.govkoreascience.krparahostdis.org. These findings provide insights into potential resistance mechanisms, such as altered apoptosis pathways or changes in nutrient uptake and protein degradation.

Proteomics Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions. This approach is vital for understanding the functional consequences of drug exposure and resistance, as proteins are the primary mediators of cellular processes. Two-dimensional gel electrophoresis (2-DE) has been applied to compare protein profiles between this compound-sensitive and resistant Leishmania isolates tums.ac.irresearchgate.netnih.gov. In one study on Leishmania major, 89 protein spots exhibited significant changes in expression in resistant isolates compared to sensitive ones, with 60 being upregulated, 29 downregulated, and 11 unique to the resistant phenotype researchgate.net. Quantitative proteomics, such as stable isotope labeling of amino acids in cell culture (SILAC), has further advanced this field. A study on Leishmania infantum antimony-resistant mutants identified 58 differentially regulated proteins, including the ABC transporter MRPA (ABCC3), a known marker of antimony resistance, highlighting its role in effluxing the drug or its metabolites plos.org.

Table 4: Proteomic Changes in this compound-Resistant Leishmania major

Protein Spot ChangesCountDescriptionReference
Upregulated60Proteins showing increased expression researchgate.net
Downregulated29Proteins showing decreased expression researchgate.net
Unique to Resistant11Proteins present only in resistant isolates researchgate.net
Total Changed89Total protein spots with considerable changes researchgate.net

Metabolomics and Lipidomics Metabolomics involves the comprehensive analysis of metabolites within a biological system, while lipidomics specifically focuses on lipids. Although detailed specific findings for this compound research using these techniques were not extensively detailed in the provided search results, these 'omics' fields are emerging as crucial for understanding drug resistance. Changes in metabolic pathways, such as altered thiol metabolism (e.g., increased intracellular thiols like cysteine, glutathione (B108866), and trypanothione), are known to be associated with antimony resistance in Leishmania plos.org. These changes can be investigated through metabolomic approaches. Lipidomics can provide insights into alterations in membrane composition and lipid signaling, which may affect drug uptake, efflux, or cellular integrity in resistant parasites.

Flow Cytometry for Cellular and Molecular Analyses (e.g., Pgp Expression)

Flow cytometry is a powerful technique for analyzing cellular and molecular characteristics of individual cells in suspension, making it highly valuable in this compound research, particularly for studying drug resistance mechanisms.

P-glycoprotein (Pgp) Expression One of the key applications of flow cytometry in this compound research is the assessment of P-glycoprotein (Pgp) expression and function. Pgp, including its isoforms like Pgp170 or PgpA, is an ATP-binding cassette (ABC) efflux pump known to contribute to multidrug resistance by actively transporting drugs out of the cell nih.govtums.ac.irnih.govresearchgate.netplos.orgasm.org. Flow cytometry can quantify Pgp expression by measuring the Mean Fluorescent Intensity (MFI) of fluorescent substrates (e.g., Rhodamine 123 or bodipy-C5-PC) that are effluxed by Pgp researchgate.netplos.orgasm.org.

Studies have demonstrated that treatment with this compound can lead to an increase in the number of Pgp molecules in Leishmania isolates, as measured by flow cytometry researchgate.netplos.org. This increase in Pgp expression has been observed across various Leishmania isolates, suggesting a common adaptive response to the drug, although the increase may not always be linear researchgate.netplos.org. Furthermore, resistant Leishmania isolates typically exhibit higher Pgp expression and efflux activity (e.g., high Rhodamine-123 efflux) compared to sensitive strains plos.orgasm.org. The number of Pgp molecules has been found to be higher in resistant isolates and further increases after exposure to this compound, indicating its role in the acquired resistance phenotype plos.org. The overexpression of the pgpA gene, leading to increased Pgp protein, is a significant mechanism by which Leishmania parasites develop resistance to antimonial drugs like this compound nih.govtums.ac.irnih.gov.

Table 5: Pgp Expression in Leishmania Isolates with this compound Treatment (Flow Cytometry)

Leishmania Isolate TypePgp Expression (Mean Fluorescent Intensity - MFI)Effect of this compound TreatmentReference
Untreated ControlsBaseline MFIIncreased MFI researchgate.netplos.org
Previously TreatedIncreased MFINot applicable researchgate.netplos.org

Mechanistic Investigations of Glucantime Induced Toxicity and Host Interactions

Cellular and Molecular Basis of Glucantime Genotoxicity

The genotoxicity of this compound is not attributed to the parent compound itself but rather to its metabolic reduction. In vivo, the pentavalent antimony (SbV) in meglumine (B1676163) antimoniate is reduced to the more toxic trivalent form (SbIII). nih.govlongdom.org This conversion is a critical step, rendering this compound a promutagenic compound that can induce significant DNA damage in host cells. nih.govresearchgate.net While in vitro tests using human lymphocytes have not shown genotoxic effects, in vivo studies in animal models have consistently demonstrated that this compound induces DNA damage in various cell types, including peripheral blood leukocytes, bone marrow erythrocytes, and peritoneal macrophages. nih.govresearchgate.net

A primary mechanism behind this compound's genotoxicity is the induction of oxidative stress. researchgate.net The trivalent antimony (SbIII) metabolite is known to increase levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov This leads to an imbalance in the cellular redox state, overwhelming the host's antioxidant defense systems. nih.gov Studies have shown that treatment with this compound can alter the activity of key antioxidant enzymes. Specifically, it can lead to an overactivation of the superoxide (B77818) dismutase (SOD)-catalase (CAT) axis, while inhibiting the glutathione (B108866) peroxidase (GPx) branch, likely due to the depletion of glutathione (GSH). researchgate.netnih.govasm.org This disruption compromises the cell's ability to neutralize harmful free radicals, leading to widespread oxidative damage to cellular macromolecules, including DNA, lipids, and proteins. researchgate.netnih.gov

The excessive production of ROS induced by this compound directly damages the genetic material. One of the major pathways of this damage is the oxidation of nitrogenous bases within the DNA structure. researchgate.netasm.org Comet assays, particularly when combined with enzymes like formamidopyrimidine-DNA glycosylase (FPG) and endonuclease III which specifically remove oxidized bases, have confirmed that this compound causes genomic lesions through this oxidative mechanism. researchgate.netasm.org

This primary DNA damage can lead to more severe chromosomal alterations. The mutagenic potential of this compound has been confirmed through micronucleus tests. researchgate.netasm.org An increased frequency of micronucleated cells is observed in bone marrow erythrocytes of mice treated with the drug. nih.govresearchgate.netasm.org Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division, serving as a clear biomarker of chromosomal damage and genomic instability. asm.org The formation of these micronuclei indicates that the initial oxidative DNA lesions can result in fixed mutations and significant cytogenetic damage. researchgate.netasm.org

Summary of this compound-Induced Genotoxicity Findings
EffectMechanismKey FindingsReferences
Promutagenic ActivityIn vivo reduction of SbV to the more toxic SbIII.Induces DNA damage in animal models but not in in vitro lymphocyte cultures. nih.gov, researchgate.net
Oxidative StressIncreased production of Reactive Oxygen Species (ROS).Disrupts antioxidant enzyme balance (SOD, CAT, GPx); depletes glutathione (GSH). researchgate.net, asm.org, nih.gov
DNA LesionsOxidation of nitrogenous bases by ROS.Confirmed by comet assays with lesion-specific enzymes. researchgate.net, asm.org
Chromosomal DamageFixation of primary DNA lesions into mutations.Increased frequency of micronuclei in bone marrow cells. researchgate.net, researchgate.net, asm.org

Systemic Cellular Effects on Host Physiology (e.g., Hematopoietic Cell Modulation)

This compound administration can lead to significant alterations in the hematopoietic system. Clinical studies have documented its impact on various blood cell lineages. researchgate.netssu.ac.ir One proposed mechanism for its effect on white blood cells is the inhibition of the phosphofructokinase enzyme, which is crucial for glycolytic activities in neutrophils. ssu.ac.ir Blocking this enzyme can reduce ATP production, subsequently shortening the lifespan of white blood cells and leading to a decrease in their numbers during treatment. ssu.ac.ir

A clinical trial involving patients with cutaneous leishmaniasis demonstrated that a 20-day course of intramuscular this compound resulted in statistically significant decreases in several key hematological parameters. researchgate.netssu.ac.ir

Observed Changes in Hematological Parameters:

Significant Decrease: Red Blood Cells (RBC), Platelets (PLT), White Blood Cells (WBC), Hemoglobin (Hb), and Hematocrit (Hct). ssu.ac.ir

Leukopenia (a reduction in white blood cells) has been identified as a serious adverse effect in some patient populations, occasionally necessitating the discontinuation of therapy. nih.gov

Non-significant Decrease: Mean Corpuscular Hemoglobin (MCH) and Polymorphonuclear neutrophils (PMN). ssu.ac.ir

Non-significant Increase: Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin Concentration (MCHC), and eosinophil count. ssu.ac.ir

These findings highlight that this compound directly affects blood indices, suggesting a need for hematological monitoring during treatment, especially in patients with pre-existing hematologic conditions. ssu.ac.ir

Impact of this compound on Hematopoietic Cells
Blood ComponentEffect ObservedSignificanceReferences
White Blood Cells (WBC)Significant Decrease (Leukopenia)P &lt; 0.05 ssu.ac.ir, nih.gov
Red Blood Cells (RBC)Significant DecreaseP &lt; 0.05 ssu.ac.ir
Platelets (PLT)Significant DecreaseP &lt; 0.05 ssu.ac.ir
Hemoglobin (Hb)Significant DecreaseP &lt; 0.05 ssu.ac.ir
Hematocrit (Hct)Significant DecreaseP &lt; 0.05 ssu.ac.ir
LymphocytesSignificant IncreaseP &lt; 0.05 ssu.ac.ir

Immunomodulatory Effects and Mechanisms of Adverse Reactions

This compound exerts complex immunomodulatory effects that can influence treatment outcomes and contribute to adverse reactions. The drug's efficacy is linked to its ability to modulate the host's immune response, particularly macrophage activity. Studies suggest that this compound can enhance the polarization of macrophages toward the pro-inflammatory M1 phenotype, which is crucial for killing intracellular Leishmania parasites. nih.gov This modulation can be synergistic with other immune-active molecules. For instance, the hormone leptin has been shown to enhance the efficacy of this compound by promoting M1 macrophage polarization and increasing the production of ROS and nitric oxide (NO). nih.gov

However, the interaction with the immune system can also lead to adverse effects. Hypersensitivity reactions, including skin rashes, urticaria, and in rare cases, anaphylactic shock, have been reported. mayoclinic.org In some patients, severe idiosyncratic skin reactions can occur, manifesting as acute erythema and erosions. mdpi.com More severe systemic adverse effects, such as acute pancreatitis and acute renal failure, are also documented and can be life-threatening. nih.govmdpi.com These reactions are thought to be related to the drug's toxicity and potentially an over-exuberant inflammatory response. mdpi.com Furthermore, the immune status of the host can significantly impact the drug's effectiveness. In immunosuppressed individuals, this compound treatment may be less effective due to an inability to mount the necessary specific cellular immunity against the parasite. frontiersin.org

Preclinical Studies on Embryotoxicity and Developmental Toxicity

The potential for this compound to cause harm during embryonic development is a significant concern. Preclinical studies, particularly using chick embryo models, have provided evidence of its embryotoxic and teratogenic potential. nih.govnih.gov These studies are crucial as investigating such effects directly in humans is not feasible.

Exposure to meglumine antimoniate during embryonic development has been shown to cause a range of dose-dependent adverse outcomes:

Gross Malformations: Treatment with this compound can lead to observable physical deformities and growth retardation in the embryo. nih.gov

Histopathological Lesions: Damage to developing organs is a key finding, with lesions observed in the brain, kidneys, liver, and heart of treated chick embryos. nih.gov

Vascular Development Inhibition: The compound exhibits anti-angiogenic and anti-vasculogenic effects. It significantly reduces the vascular branching in the chick's extra-embryonic membrane and decreases the expression of key growth factors like Vascular Endothelial Growth Factor A (VEGF-A) and its receptor (VEGF-R2). nih.gov This altered vascular development is a likely contributor to the observed developmental defects.

Biochemical Changes: Significant increases in biochemical markers such as alkaline phosphatase, aspartate aminotransferase, alanine (B10760859) aminotransferase, and amylase have been detected in the amniotic fluid, indicating tissue damage and metabolic disturbances. nih.gov

These preclinical data strongly suggest that meglumine antimoniate is potentially embryotoxic and teratogenic. nih.govnih.gov The findings underscore the recommendation to avoid the use of this compound during pregnancy unless it is a life-threatening situation where the potential benefit to the mother is judged to outweigh the potential risk to the fetus. nih.gov

Future Research Trajectories for Glucantime and Antimonial Drug Development

Elucidating Undiscovered Molecular Targets and Resistance Pathways

Despite decades of use, the precise molecular mechanisms of action of pentavalent antimonials [Sb(V)] remain partially understood, complicating efforts to combat resistance. It is widely accepted that Sb(V) acts as a prodrug, which is reduced to the more toxic trivalent form, Sb(III), to exert its leishmanicidal activity. nih.govnih.gov This reduction is thought to occur within both the host macrophage and the Leishmania parasite itself. nih.gov The active Sb(III) is known to interfere with the parasite's unique thiol metabolism, particularly by inhibiting trypanothione (B104310) reductase, a key enzyme in the parasite's defense against oxidative stress. nih.govfrontiersin.org This disruption leads to a lethal imbalance in the parasite's redox homeostasis. nih.gov Furthermore, antimonials are believed to inhibit crucial bioenergetic pathways within the amastigote, such as glycolysis and fatty acid β-oxidation, leading to ATP depletion. nih.gov

However, many specific molecular targets within these pathways have yet to be definitively identified. frontiersin.org The resistance of Leishmania to antimonials is a complex, multifactorial phenomenon involving numerous molecular pathways. mdpi.com Key identified mechanisms include:

Reduced Drug Uptake: Downregulation or mutation of the parasite's aquaglyceroporin-1 (AQP1), a membrane channel responsible for Sb(III) uptake, is a significant resistance mechanism. nih.govturkiyeparazitolderg.org

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein A (MRPA), facilitates the efflux of antimony-thiol conjugates from the parasite or sequesters them into intracellular vesicles. nih.govsemanticscholar.org

Enhanced Thiol Metabolism: Increased levels of intracellular thiols, like trypanothione, can chelate and detoxify Sb(III), neutralizing its activity. biorxiv.org This is often achieved through the upregulation of enzymes involved in thiol biosynthesis, such as gamma-glutamylcysteine (B196262) synthetase and ornithine decarboxylase. frontiersin.orgnih.gov

Alterations in Host-Parasite Interaction: Drug-resistant parasites can modulate signaling pathways within the host macrophage, altering the host's immune response to contribute to treatment failure. nih.gov

Future research must focus on identifying the direct protein targets of Sb(III) beyond trypanothione reductase. Unraveling the complete network of interactions will be crucial for understanding the full spectrum of its antileishmanial activity and for identifying novel vulnerabilities in resistant parasites.

Known and Proposed Mechanisms of Action & Resistance for Glucantime Description Key Molecules Involved
Mechanism of Action
Pro-drug ActivationPentavalent antimony [Sb(V)] is reduced to the active, more toxic trivalent form [Sb(III)]. nih.govnih.govParasitic reductases (e.g., TDR1), host and parasite thiols. frontiersin.org
Thiol Metabolism InterferenceSb(III) inhibits key enzymes in the parasite's unique thiol redox system. nih.govfrontiersin.orgTrypanothione Reductase (TR), Trypanothione. nih.govfrontiersin.org
Bioenergetic DisruptionInhibition of glycolysis and fatty acid β-oxidation, leading to ATP depletion. nih.govGlycolytic enzymes. frontiersin.org
Induction of ApoptosisSb(III) can induce programmed cell death in the parasite, involving DNA fragmentation. frontiersin.orgNot fully elucidated.
Mechanisms of Resistance
Decreased Drug AccumulationReduced expression or mutations in membrane transporters limit the entry of Sb(III). turkiyeparazitolderg.orgAquaglyceroporin-1 (AQP1). turkiyeparazitolderg.org
Increased Drug Efflux/SequestrationOverexpression of ABC transporters pumps the drug out of the cell or into vesicles. nih.govsemanticscholar.orgMultidrug Resistance-Associated Protein A (MRPA/ABCC3). semanticscholar.org
Enhanced DetoxificationIncreased synthesis of intracellular thiols that chelate and neutralize Sb(III). biorxiv.orgTrypanothione, Glutathione (B108866), Gamma-glutamylcysteine synthetase (γ-GCS). frontiersin.orgbiorxiv.org
Altered Host ResponseResistant parasites modulate macrophage signaling to create a more permissive environment. nih.govVarious host and parasite proteins (e.g., histones, KMP-11). nih.gov

Translational Research for Mitigating and Managing this compound Resistance

Translating laboratory findings into effective clinical strategies is paramount for managing the growing threat of this compound resistance. A key area of translational research involves the development of strategies to reverse or bypass existing resistance mechanisms. One promising approach is the use of chemosensitizers. For instance, buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione biosynthesis, has been shown to reverse this compound resistance in Leishmania tropica isolates both in vitro and in vivo. biorxiv.orgresearchgate.net By depleting the parasite's thiol pool, BSO renders it more susceptible to the oxidative stress induced by antimony. biorxiv.org

Combination therapy represents another critical strategy. Combining this compound with drugs that have different mechanisms of action can enhance efficacy, reduce treatment duration, and potentially slow the development of resistance. nih.gov Experimental treatments have explored combinations of meglumine (B1676163) antimoniate with agents like paromomycin (B158545) or miltefosine (B1683995), showing improved outcomes over monotherapy in animal models. nih.gov Immunotherapy, which aims to modulate the host's immune response to better control the parasite, is also being investigated as an adjunct to chemotherapy. frontiersin.orgmdpi.com

Effective management of resistant leishmaniasis also requires improved clinical protocols and public health measures. This includes routine monitoring of drug responsiveness to detect treatment failure early, ensuring patient compliance with prescribed treatment regimens, and implementing educational programs for both healthcare providers and affected communities. frontiersin.orgmdpi.comsemanticscholar.org For patients with confirmed treatment failure due to resistance, alternative therapies such as liposomal amphotericin B, miltefosine, or paromomycin are necessary. turkiyeparazitolderg.org In some cases of unresponsiveness to newer drugs like liposomal amphotericin B, a carefully monitored course of pentavalent antimony has proven effective, suggesting complex and sometimes non-overlapping resistance mechanisms. nih.gov

Strategy Approach Example/Target Status
Resistance Reversal Inhibition of pathways that confer resistance.Buthionine sulfoximine (BSO) to inhibit glutathione synthesis. biorxiv.orgresearchgate.netExperimental
Combination Therapy Use of this compound with other antileishmanial drugs with different mechanisms of action.This compound + Paromomycin; this compound + Miltefosine. nih.govPreclinical/Clinical Investigation
Immunotherapy Modulation of the host immune response to enhance parasite clearance.Adjunctive use of immunomodulators with chemotherapy. frontiersin.orgInvestigational
Alternative Drugs Use of second-line therapies for confirmed resistant cases.Liposomal Amphotericin B, Miltefosine, Paromomycin. turkiyeparazitolderg.orgClinical Use
Improved Monitoring Implementation of routine drug susceptibility testing and patient follow-up.Clinical and parasitological evaluation post-treatment. mdpi.comsemanticscholar.orgRecommended Practice

Development and Optimization of Advanced this compound Formulations with Enhanced Safety Profiles

A significant limitation of this compound is its requirement for parenteral administration and its association with severe side effects, including cardiotoxicity and nephrotoxicity. plos.orgyoutube.com A major thrust of future research is therefore the development of advanced drug delivery systems to improve the safety and efficacy of antimonials. Nanotechnology offers a promising platform to achieve this by reformulating meglumine antimoniate to enhance its delivery to infected macrophages while minimizing systemic exposure. youtube.com

Liposomal formulations have been a key area of investigation. Encapsulating meglumine antimoniate within liposomes has been shown to be hundreds of times more effective than the free drug in animal models, likely due to the natural tendency of liposomes to be taken up by macrophages, the host cells for Leishmania. frontiersin.orgturkiyeparazitolderg.org This targeted delivery allows for a reduction in the required dose, which in turn should minimize systemic toxicity. frontiersin.org Research has focused on optimizing liposome (B1194612) composition, charge, and preparation methods to maximize drug encapsulation and stability. frontiersin.orgfrontiersin.org

Other nanoparticle-based systems are also being actively explored:

Niosomes: These are non-ionic surfactant-based vesicles that are chemically more stable than liposomes. researchgate.net Niosomal formulations of this compound, sometimes in combination with other agents like selenium or zinc sulphate, have shown potent anti-leishmanial effects in vitro. semanticscholar.orgresearchgate.net

Nanostructured Lipid Carriers (NLCs): These carriers, made from a blend of solid and liquid lipids, are suitable for topical formulations. An NLC-based hydrogel of this compound has been developed, demonstrating controlled drug release and improved efficacy in reducing lesion size and parasite burden in animal models of cutaneous leishmaniasis, offering a potential replacement for painful injections. nih.govmdpi.com

Polymeric and Metallic Nanoparticles: Biodegradable polymers like polycaprolactone (B3415563) have been used to create nanoparticles for meglumine antimoniate delivery, showing potential as an alternative therapeutic strategy. researchgate.net Antimony nanoparticles themselves are also being investigated for synergistic chemo-photothermal therapy. mdpi.com

These advanced formulations aim not only to reduce toxicity but also to enable alternative administration routes, such as topical application for cutaneous leishmaniasis, which would dramatically improve patient compliance and quality of life. biorxiv.orgnih.gov

Integration of Computational Biology and 'Omics' Data for Drug Discovery and Mechanistic Studies

The complexity of Leishmania biology and its mechanisms of drug resistance demands a holistic approach that integrates large-scale biological data. Systems biology, which combines 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling, is a powerful strategy to achieve a deeper understanding and accelerate drug discovery. nih.govfrontiersin.org

'Omics' for Mechanistic Insights: High-throughput 'omics' technologies are instrumental in dissecting the multifactorial nature of antimonial resistance. mdpi.comnih.gov

Genomics and Transcriptomics: Next-generation sequencing allows for the comprehensive analysis of gene copy number variations, aneuploidy, and differential gene expression between sensitive and resistant parasite strains. researchgate.net These studies have confirmed the roles of genes like AQP1 and MRPA and have identified numerous other candidate genes involved in resistance. nih.gov

Proteomics: Mass spectrometry-based proteomics can quantify thousands of proteins simultaneously, providing a direct view of the cellular machinery. mdpi.com This approach helps identify proteins and pathways that are altered in response to drug pressure, revealing novel resistance mechanisms and potential drug targets. news-medical.net

Metabolomics: By analyzing the complete set of metabolites, this technology provides a functional readout of the cellular state, identifying metabolic reprogramming that enables parasites to survive drug treatment. youtube.com

Computational Biology and In Silico Screening: Computational approaches are revolutionizing drug discovery by making the process faster and more cost-effective. nih.govplos.org

Molecular Docking: This technique is used to predict the binding affinity between a potential drug molecule and a specific protein target in the parasite. It has been widely used to screen large libraries of compounds against key Leishmania enzymes like trypanothione reductase and sterol 14-alpha demethylase to identify new inhibitors. nih.gov

Virtual Screening: By using computational models, thousands or even millions of compounds can be screened in silico to prioritize a smaller number of promising candidates for laboratory testing. biorxiv.orgresearchgate.net This method has been used to screen FDA-approved drugs for repurposing against Leishmania targets. turkiyeparazitolderg.org

Network Analysis: Integrating multi-omics data allows for the construction of complex biological networks. nih.gov Analyzing these networks can reveal key nodes and pathways that are critical for parasite survival or drug resistance, thereby identifying the most promising targets for therapeutic intervention. mdpi.com

The integration of these diverse datasets through systems biology provides a comprehensive picture of the parasite's response to this compound, from the genetic level to the functional metabolic output. frontiersin.orgmdpi.com This approach not only deepens our understanding of existing drugs but also provides a rational basis for the discovery of new therapeutic targets and drug candidates to overcome the challenge of antimonial resistance. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the standard experimental designs for evaluating Glucantime’s efficacy against cutaneous leishmaniasis?

  • Methodological Answer : Randomized controlled trials (RCTs) with double-blind protocols are widely used. For example, a phase 3 RCT compared intralesional this compound monotherapy with a combination of topical liposomal amphotericin B + this compound. Endpoints included clinical cure rates at 4, 8 weeks, and 6 months post-treatment, with parasitological confirmation via smear microscopy .
  • Key Considerations : Ensure sample size adequacy (≥100 participants) and stratification by parasite species (e.g., L. tropica vs. L. major) to control variability .

Q. How is treatment efficacy quantified in this compound clinical trials?

  • Methodological Answer : Efficacy is measured through:

  • Clinical metrics : Ulcer size reduction, epithelialization, and pain scores.
  • Parasitological metrics : Absence of amastigotes in lesion smears.
  • Temporal thresholds : Evaluations at 4 weeks (initial response) and 6 months (relapse monitoring) .
    • Data Collection : Use standardized WHO lesion measurement tools and blinded assessors to reduce bias .

Q. What are the common pharmacokinetic challenges in this compound administration?

  • Methodological Answer : this compound (meglumine antimoniate) exhibits variable bioavailability depending on the route (intramuscular vs. intralesional). Pharmacokinetic studies recommend monitoring serum antimony levels via atomic absorption spectroscopy, particularly in patients with renal impairment .
  • Protocol Adjustment : Adjust dosing intervals based on creatinine clearance rates to mitigate toxicity risks .

Advanced Research Questions

Q. What experimental strategies optimize this compound’s therapeutic index in drug-resistant leishmaniasis?

  • Methodological Answer : Combinatorial therapies are prioritized. For example, co-administering this compound with artemisinin derivatives or selenium-loaded niosomes enhances parasite clearance by targeting mitochondrial electron transport and redox pathways .
  • Experimental Design :

  • In vitro : Test drug synergism using fractional inhibitory concentration (FIC) indices.
  • In vivo : Compare cure rates in BALB/c mice models infected with Sb-resistant L. tropica .

Q. How do researchers address contradictory efficacy data in this compound combination trials?

  • Methodological Answer : Contradictions (e.g., variable cure rates in artemisinin-Glucantime trials) are analyzed via:

  • Subgroup analysis : Stratify by parasite strain, immune status, or drug formulation (e.g., ointment vs. oral).
  • Sensitivity analysis : Exclude outliers or adjust for confounding variables (e.g., pre-treatment ulcer size) .
    • Reporting Standards : Follow CONSORT guidelines for RCTs to ensure transparency in data discrepancies .

Q. What novel delivery systems improve this compound’s targeted action?

  • Methodological Answer : Niosomal encapsulation with selenium reduces systemic toxicity. A 2021 study demonstrated that niosomal this compound (50–200 µg/mL) achieved 90% parasite inhibition in vitro, compared to 65% with free this compound, by enhancing macrophage uptake .
  • Evaluation Metrics :

  • Drug release kinetics : Use dialysis membrane assays at pH 5.5 (mimicking macrophage phagolysosomes).
  • Cellular uptake : Quantify via fluorescence microscopy with tagged niosomes .

Methodological Resources

  • Statistical Analysis : Use mixed-effects models to account for inter-patient variability in longitudinal studies .
  • Ethical Compliance : Obtain informed consent for genetic profiling of parasite resistance markers (e.g., AQP1 mutations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucantime
Reactant of Route 2
Reactant of Route 2
Glucantime

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.